molecular formula C18H28N2O5 B12339875 Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

Cat. No.: B12339875
M. Wt: 352.4 g/mol
InChI Key: QMLALKYUTWPCAI-SCLLHFNJSA-N
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Description

Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as tert-butyl hydroperoxide for oxidation and tert-butyl nitrite for nitrosation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Using reagents like tert-butyl hydroperoxide.

    Reduction: Typically involves hydrogenation or the use of reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further affecting its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring with both a tert-butoxycarbonyl and a hydroxyl group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

benzylazanium;(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

InChI

InChI=1S/C11H19NO5.C7H9N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;8-6-7-4-2-1-3-5-7/h7-8,13H,4-6H2,1-3H3,(H,14,15);1-5H,6,8H2/t7-,8-;/m1./s1

InChI Key

QMLALKYUTWPCAI-SCLLHFNJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)[O-])O.C1=CC=C(C=C1)C[NH3+]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O.C1=CC=C(C=C1)C[NH3+]

Origin of Product

United States

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